L-arginine

Overview

Description

L-Arginine is a semi-essential, cationic amino acid with a guanidino group, serving as a precursor for nitric oxide (NO) synthesis via nitric oxide synthase (NOS) . It plays critical roles in:

- Vascular function: Mediating vasodilation through NO-dependent mechanisms, with maximal intestinal blood flow increases observed at 400 μM .

- Metabolic regulation: Stimulating insulin secretion in a dose-dependent manner (25–100 mg/kg/min in rats) .

- Neuroprotection: Acting as a precursor for neuroactive compounds like agmatine, derived via decarboxylation .

- Immune modulation: Influencing T-cell function and cytokine production .

This compound is metabolized through pathways involving arginase, NOS, and decarboxylases, yielding derivatives such as ornithine, NO, and agmatine . Its transport and handling in renal and vascular systems are distinct from structurally similar compounds like asymmetric dimethylarginine (ADMA) and L-homoarginine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginine can be synthesized through several methods. One common approach involves the fermentation of microorganisms. The process includes steps such as fermentation liquid preparation, slant culture, strain shaking, primary and secondary seed culture, subsequent fermentation, extraction, and refining . Another method involves the preparation of crystal L-arginine L-aspartate by reacting this compound with L-aspartic acid in a water solution, followed by vacuum concentration, crystallization, and drying .

Industrial Production Methods: Industrial production of arginine often employs fermentation techniques due to their efficiency and cost-effectiveness. The fermentation process involves the use of genetically modified strains of bacteria or yeast to produce arginine in large quantities. The fermentation broth is then subjected to various purification steps to isolate and refine the arginine .

Chemical Reactions Analysis

Types of Reactions: Arginine undergoes various chemical reactions, including:

Oxidation: Arginine can be oxidized to form nitric oxide, a reaction catalyzed by the enzyme nitric oxide synthase.

Reduction: Arginine can be reduced to form ornithine and urea in the urea cycle.

Substitution: Arginine can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.

Common Reagents and Conditions:

Oxidation: Nitric oxide synthase and oxygen are common reagents used in the oxidation of arginine to nitric oxide.

Reduction: The reduction of arginine to ornithine and urea involves enzymes such as arginase and occurs in the liver.

Substitution: Peptide bond formation involves the use of ribosomes, transfer RNA, and various enzymes during protein synthesis.

Major Products Formed:

Nitric oxide: Formed during the oxidation of arginine.

Ornithine and urea: Formed during the reduction of arginine in the urea cycle.

Peptides and proteins: Formed during the substitution reactions in protein synthesis.

Scientific Research Applications

Arginine has numerous applications in scientific research, including:

Mechanism of Action

Arginine exerts its effects through several mechanisms:

Nitric oxide production: Arginine is converted to nitric oxide by nitric oxide synthase, which then acts as a signaling molecule to regulate blood flow, immune response, and neurotransmission.

Urea cycle: Arginine is a key intermediate in the urea cycle, which detoxifies ammonia by converting it to urea for excretion.

Protein synthesis: Arginine is incorporated into proteins during translation, contributing to the structure and function of various proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Endogenous Metabolites and Derivatives

ADMA and SDMA

- Structure : Methylated derivatives of L-arginine.

- Function: Competitive inhibitors of NOS; ADMA reduces NO bioavailability, contributing to endothelial dysfunction .

- Key Findings :

L-Homoarginine

- Structure : this compound with an additional CH₂ group.

- Function: Alternative NOS substrate with lower catalytic efficiency (20-fold reduction in kcat/Km compared to this compound) .

- Key Findings: Transported by cationic amino acid transporters (CAT1, CAT2A/B) but with distinct renal handling vs. This compound . Low plasma levels correlate with cardiovascular mortality .

Agmatine

- Structure : Decarboxylated derivative of this compound.

- Function : Neuroprotective agent modulating NMDA receptors and reducing oxidative stress .

- Key Findings :

APN/CD13 Inhibitors (5q and 5s)

- Structure : Modified this compound derivatives with hydrophobic side chains.

- Function: Inhibit aminopeptidase N (APN), a target in cancer therapy.

- Key Findings :

NOS Inhibitors (L-NMMA, L-NAME, L-NIO)

- Structure : N⁰-substituted this compound analogs.

- Function: Competitive NOS inhibitors, reducing NO production.

- Key Findings :

Aminoguanidine

- Structure: Hydrazine analog with guanidino groups.

- Function: Inhibits inducible NOS (iNOS) and advanced glycation end-products.

- Key Findings: Blocks cytokine-induced NO production in hepatocytes at 1 mM .

Substrate Specificity in Enzymatic Pathways

Key Comparative Insights

- Structural Modifications Alter Function: Methylation (ADMA) or elongation (homoarginine) reduces NOS affinity, impacting NO synthesis . Hydrophobic side chains in synthetic derivatives enhance APN inhibition .

- Clinical Implications :

Biological Activity

L-arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular system. This article explores the biological activity of this compound, focusing on its effects on cardiovascular health, metabolic functions, and potential therapeutic applications.

This compound is primarily known for its function as a precursor to nitric oxide. NO is synthesized from this compound by nitric oxide synthase (NOS) and is involved in:

- Vasodilation: NO relaxes blood vessels, improving blood flow and reducing blood pressure.

- Immune Response: NO plays a role in the immune system by modulating the activity of immune cells.

- Neurotransmission: It acts as a signaling molecule in the nervous system.

Cardiovascular Health

Numerous studies have demonstrated the beneficial effects of this compound on cardiovascular health. Here are some key findings:

| Study Type | Population | Dosage | Outcomes |

|---|---|---|---|

| Randomized Controlled Trial | 29 healthy individuals | 5 g/day for 1 week | Systolic BP reduced in 62% (mean decrease 4 mmHg) |

| Infusion Study | Pulmonary hypertension patients | 30-minute infusion | Pulmonary arterial pressure decreased by 15.8% ± 3.6% |

| Supplementation Trial | Type 2 diabetes patients | 5 g/day for 14 days | Improved endothelial-dependent vasodilation |

In a study involving older adults with type 2 diabetes, this compound supplementation resulted in significant improvements in vascular health, indicating its potential as a therapeutic agent for managing hypertension and improving endothelial function .

Metabolic Functions

This compound has been shown to influence metabolic processes, particularly in conditions of stress or illness where its demand increases. For instance:

- In patients with chronic heart failure, this compound supplementation improved cardiac output and reduced peripheral resistance .

- A study indicated that this compound could enhance renal plasma flow by 12%-15%, suggesting its role in renal health .

Case Study: Athletes and Performance

A review highlighted the use of this compound among athletes, showing that it may enhance exercise performance by improving blood flow and nutrient delivery to muscles during physical activity. The mechanism involves increased NO production, which can lead to better endurance and recovery .

Research Findings: Effects on Hypertension

A systematic review found that this compound supplementation could significantly lower systolic and diastolic blood pressure in hypertensive patients. In one trial, systolic blood pressure decreased by an average of 11 mmHg in borderline hypertensive individuals . Additionally, intravenous administration of this compound was found to inhibit angiotensin-converting enzyme (ACE), contributing to its antihypertensive effects .

4. Safety and Side Effects

While this compound is generally considered safe for most individuals when taken at recommended doses, some side effects may include gastrointestinal discomfort and changes in blood potassium levels. Caution is advised for individuals with certain health conditions such as asthma or allergies to shellfish .

5. Conclusion

This compound exhibits significant biological activity with potential therapeutic applications in cardiovascular health and metabolic functions. Its ability to enhance nitric oxide production underlines its importance in maintaining vascular health and improving exercise performance. Ongoing research continues to elucidate its mechanisms and broaden its clinical applications.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of L-arginine, and how can researchers validate these pathways experimentally?

Q. What statistical methods are recommended for determining optimal this compound supplementation levels in preclinical studies?

Studies often use regression analysis to model dose-response relationships, combined with ANOVA to compare group means. For example, Shapiro-Wilk tests ensure data normality, followed by Tukey’s HSD test for post-hoc comparisons in normally distributed datasets. Non-normal data may require non-parametric tests like Kruskal-Wallis . These methods help identify biologically effective dosages while minimizing Type I/II errors.

Q. How should researchers design controlled experiments to assess this compound’s impact on nitric oxide (NO) synthesis?

Experimental designs must include:

- Control groups : Baseline NO levels without this compound.

- Dosage tiers : Multiple supplementation levels (e.g., 0.1–10 mM) to capture dose-dependent effects.

- Biomarkers : Direct NO measurement via chemiluminescence or indirect proxies (e.g., cyclic GMP).

- Inhibitors/Co-factors : Use of NO synthase inhibitors (e.g., L-NAME) or co-administered substrates (e.g., tetrahydrobiopterin) to isolate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies linking this compound supplementation to endothelial cell senescence versus its vasodilatory benefits?

Contradictions arise from context-dependent effects (e.g., dosage, duration, model systems). Long-term high-dose this compound (>3 months, >6 g/day) may accelerate senescence via arginase-II/S6K1 signaling, while short-term use enhances NO-mediated vasodilation. Researchers should conduct time-course experiments and transcriptomic profiling to delineate temporal and mechanistic shifts . Meta-analyses can further clarify these dual roles by stratifying outcomes by exposure duration .

Q. What methodologies are critical for synthesizing conflicting meta-analyses on this compound’s therapeutic efficacy?

Umbrella reviews (reviews of meta-analyses) assess consistency across studies by evaluating:

- Heterogeneity : statistics to quantify variability.

- Risk of Bias : ROBIS tool to grade study quality.

- Publication Bias : Funnel plots or Egger’s regression. For example, McRae’s umbrella review reconciled discrepancies in blood pressure outcomes by excluding underpowered trials and adjusting for baseline arginine levels .

Q. How can researchers address the dual role of this compound in immune modulation and tumor progression?

Preclinical models should integrate:

- Immune profiling : Flow cytometry for T-cell subsets (e.g., Tregs, CD8) and cytokine arrays.

- Tumor microenvironments : Spatial transcriptomics to map arginine metabolism in stromal vs. malignant cells.

- Dietary controls : Pairing supplementation with arginine-depleting enzymes (e.g., arginase) to test competing hypotheses .

Q. Methodological and Ethical Considerations

Q. What ethical guidelines govern this compound research in animal models, particularly in pregnancy studies?

NIH preclinical guidelines mandate:

- Detailed reporting of animal husbandry (e.g., diet, housing).

- Justification of sample sizes via power analysis.

- Compliance with ARRIVE 2.0 standards for transparency .

Q. How should researchers standardize this compound purity and formulation across studies?

Chemical specifications (e.g., acetate content, enantiomeric purity) must align with pharmacopeial standards (e.g., USP-NF). Chromatographic validation (RP-HPLC) ensures batch consistency, as seen in studies analyzing arginine-N-acetylcysteine interactions .

Q. Data Synthesis Tools

Q. What computational tools are recommended for modeling this compound’s metabolic interactions?

BioCyc and MetaCyc databases enable pathway reconstruction and flux balance analysis. For clinical data, SAS or R packages (e.g., metafor) support meta-regression and subgroup analyses .

Properties

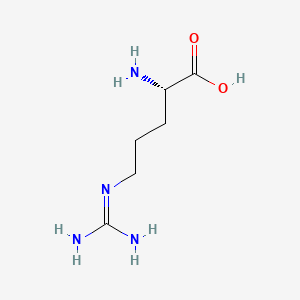

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Record name | arginine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arginine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-18-4 | |

| Record name | L-Arginine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6041056 | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arginine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethyl ether; slightly soluble in ethanol, In water, 1.82X10+5 mg/l @ 25 °C, 182 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Arginine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol | |

CAS No. |

74-79-3, 4455-52-1 | |

| Record name | L-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94ZLA3W45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244 °C, 222 °C | |

| Record name | Arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ARGININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1429 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.